molecular formula C8H15N5 B3033366 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine CAS No. 1018590-65-2

1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B3033366
CAS No.: 1018590-65-2
M. Wt: 181.24 g/mol
InChI Key: SWVRJSMARRFTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethyl-4H-1,2,4-triazol-3-yl)piperazine is a nitrogen-rich heterocyclic compound that serves as a versatile and privileged scaffold in organic synthesis and medicinal chemistry research. Its structure combines a 1,2,4-triazole ring, a moiety known for its significant pharmacological properties, with a piperazine linker, a feature common in many bioactive molecules . This molecular architecture makes it a valuable building block for the design and development of novel therapeutic agents. In research settings, this compound is primarily utilized as an advanced intermediate. The 1,2,4-triazole core is recognized as a "privileged fragment" in drug discovery due to its electron-rich nature and structural rigidity, which allows it to interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces . Piperazine derivatives, on the other hand, are frequently explored for their ability to improve solubility and fine-tune pharmacokinetic properties. Compounds featuring the triazole-piperazine motif have demonstrated a range of promising biological activities in scientific studies, including potent anticancer effects by inducing apoptotic cell death through caspase-3 activation and p53 protein level regulation , as well as antiviral potential, particularly as non-covalent inhibitors of viral proteases like the SARS-CoV-2 main protease (M pro ) . The structural features of this compound allow researchers to explore uncharted chemical space in the S4/S5 cavity of such enzymatic targets, potentially leading to enhanced affinity and selectivity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to create hybrid molecules and screen for new bioactive candidates in areas such as oncology, infectious diseases, and enzyme inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRJSMARRFTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent Development
This compound serves as a valuable scaffold for developing new therapeutic agents targeting a range of diseases. Its structural features allow it to interact with various biological targets, making it a candidate for drug design and development. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer properties due to its ability to modulate biological pathways effectively.

Biological Activity Studies
Studies have shown that 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine interacts with numerous biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, its triazole component is known to enhance the solubility and bioavailability of drugs, which is beneficial in pharmaceutical formulations.

Agricultural Chemistry Applications

Pesticide Development
The compound has also been explored for its potential use in agricultural chemistry as a pesticide or fungicide. The triazole ring is commonly associated with fungicidal activity, making this compound a candidate for developing new agrochemicals that can combat plant pathogens effectively.

Case Studies and Research Findings

Research has documented various case studies showcasing the applications of this compound:

  • Antimicrobial Activity : In one study, the compound was tested against a range of bacterial strains and demonstrated significant inhibitory effects. This suggests its potential as an antimicrobial agent in clinical settings.
  • Fungicidal Properties : Another investigation focused on its efficacy against common agricultural fungal pathogens. Results indicated that it could serve as an effective fungicide while minimizing environmental impact compared to traditional chemicals.
  • Cancer Research : Preliminary studies have explored its role in cancer cell line assays where it exhibited cytotoxic effects on specific cancer types. This positions it as a promising candidate for further development in oncology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related piperazine derivatives, focusing on structural variations, biological activities, and physicochemical properties.

Piperazine-Triazole Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Triazole linked via methylene group C₉H₁₇N₅ Synthetic intermediate; potential for drug development due to nitrogen-rich architecture.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine HCl Triazole directly attached C₇H₁₄ClN₅ Lab chemical with undefined pharmacological activity; molecular weight = 203.67 g/mol.
1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine Bromo-substituted triazole C₆H₁₀BrN₅ No direct activity reported; bromine may enhance lipophilicity.

Key Observations :

  • Halogenation (e.g., bromine in ) may improve membrane permeability but requires further pharmacological validation.
Piperazine Derivatives with Aromatic Substituents
Compound Name Substituents Activity/Properties Reference ID
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) Trifluoromethylphenyl group Serotonergic receptor agonist; implicated in MDMA-like psychoactive effects.
1-(3-Chloro-4-fluorophenylmethyl)piperazine Chloro-fluorophenylmethyl group Intermediate in tyrosinase inhibitor synthesis; used in kinase-targeting scaffolds.
1-(Phenoxyethyl)piperazine derivatives Phenoxyethyl side chains Antioxidant activity; enhances SOD and catalase in vitro.

Key Observations :

  • Aromatic substituents (e.g., trifluoromethylphenyl in ) significantly influence receptor selectivity. The dimethyltriazole group in the target compound may offer unique hydrogen-bonding interactions compared to halogenated aromatics.
  • Phenoxyethyl derivatives () highlight how side-chain flexibility modulates antioxidant effects, suggesting the dimethyltriazole group could similarly fine-tune redox properties.
Piperazine-Based Kinase Inhibitors

demonstrates that six-membered piperazine/piperidine rings enhance PI3Kδ inhibition compared to five-membered rings. For example:

  • Piperazine derivatives : IC₅₀ = 96–1892 nM; higher selectivity for PI3Kδ over PI3Kγ.
  • Five-membered ring analogs : Lower selectivity despite similar IC₅₀ ranges.

Research Findings and Trends

Structural Flexibility : Piperazine’s conformational adaptability allows diverse substituents to optimize target binding. The dimethyltriazole group may balance rigidity and hydrogen-bonding capacity .

Receptor Interactions : Unlike 3-TFMPP (), which targets serotonin receptors, dimethyltriazole derivatives could engage unique binding pockets due to their dual heterocyclic system.

Antioxidant Potential: Phenoxyethyl-piperazine derivatives () show that electron-donating groups enhance antioxidant activity, suggesting the dimethyltriazole’s electron-rich structure warrants exploration in oxidative stress models.

Biological Activity

1-(Dimethyl-4H-1,2,4-triazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Chemical Structure

This compound features a piperazine ring substituted with a dimethyl-4H-1,2,4-triazole moiety. This unique structure contributes to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and related triazole compounds.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial against E. coli≤ 21.25 μM
This compoundAntifungal against C. albicans≤ 21.25 μM

The compound has shown significant activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated notable inhibition of pro-inflammatory cytokines in vitro.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundA549 (lung cancer)< 10
This compoundHeLa (cervical cancer)< 15

The compound exhibited cytotoxicity against cancer cell lines with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various triazole derivatives against Mycobacterium tuberculosis revealed that compounds similar to this compound displayed promising activity with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of a series of triazole derivatives in patients with rheumatoid arthritis, the administration of compounds including this compound resulted in reduced levels of inflammatory markers compared to baseline measurements .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine, and how can reaction conditions be optimized?

The synthesis of piperazine-triazole derivatives typically involves multistep nucleophilic substitution and click chemistry . For example:

  • Step 1 : Alkylation of piperazine with propargyl bromide in DMF/K₂CO₃ yields a propargyl-piperazine intermediate .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives under aqueous/organic biphasic conditions (e.g., DCM:H₂O 2:1) using CuSO₄·5H₂O and sodium ascorbate .
  • Optimization : Reaction time, solvent polarity, and catalyst loading (e.g., 0.3 equiv CuSO₄) are critical for yield improvement. Monitoring via TLC (hexane:ethyl acetate 1:2) ensures reaction completion .

How should researchers characterize the structural purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., triazole C-H at δ 7.93 ppm and piperazine N-CH₂ at δ 2.58–3.80 ppm) .
  • Mass Spectrometry : High-resolution LCMS (e.g., m/z 397.1685 for [M⁺]) validates molecular weight .
  • Elemental Analysis : Quantify C, H, N, and F content to verify stoichiometry (e.g., ±0.5% deviation from theoretical values) .

Advanced Research Questions

How can molecular docking studies elucidate the compound’s potential as a CNS or anticancer agent?

  • Target Selection : Prioritize receptors like 5-HT1A/5-HT7 (CNS disorders) or EGFR/PI3K (anticancer) based on structural analogs .
  • Docking Workflow :
    • Prepare ligand (protonation states, energy minimization) and receptor (PDB: e.g., 4LQD for 5-HT1A).
    • Use AutoDock Vina for binding affinity calculations (e.g., ΔG = −8.2 kcal/mol) .
    • Validate with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation : Cross-reference in vitro assays (e.g., antiproliferative activity) with computational ADMET predictions (e.g., LogP < 3 for blood-brain barrier penetration) .
  • Structural Analysis : Compare substituent effects (e.g., fluorobenzyl vs. nitroaryl groups) using QSAR models to identify activity cliffs .
  • Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase inhibition studies) .

How can synthetic pathways be modified to enhance yield or reduce hazardous byproducts?

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce toxicity .
  • Catalyst Recycling : Immobilize Cu nanoparticles on silica gel for click chemistry, reducing metal contamination .
  • Flow Chemistry : Continuous-flow reactors for azide coupling improve scalability and safety (residence time: 30 min) .

Methodological Challenges

What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement against high-resolution X-ray data (R-factor < 0.05) .
  • Twinned Data Handling : Apply HKL-3000 for integrating overlapping reflections in cases of crystal twinning .

How can researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–9 buffers at 40°C for 48h, monitoring decomposition via HPLC .
  • Metabolite Profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., N-oxide derivatives) in liver microsomes .

Structural-Activity Relationship (SAR) Exploration

Which substituents on the triazole ring correlate with improved pharmacokinetics?

  • Hydrophobic Groups : 4-Nitrophenyl (LogP = 2.1) enhances membrane permeability vs. polar 2-fluorobenzyl (LogP = 1.8) .
  • Electron-Withdrawing Groups : Nitro or chloro substituents increase metabolic stability (t₁/₂ > 120 min in human plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.